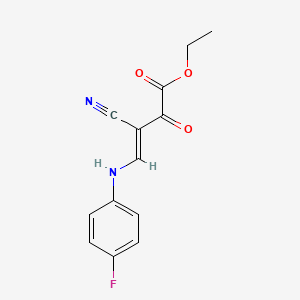

Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate

Description

Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate is a structurally complex molecule featuring a conjugated enone system, a cyano group, and a 4-fluoroanilino substituent. These functional groups confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The 4-fluoroanilino group is particularly notable, as studies highlight its critical role in target interactions, such as inhibiting proteins or enhancing binding affinity . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., chalcones and quinoline derivatives) suggest that its reactivity and stability are influenced by intramolecular hydrogen bonding and substituent effects .

Properties

IUPAC Name |

ethyl (E)-3-cyano-4-(4-fluoroanilino)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKLKTAMCBTZDM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

Oxidation: Produces oxides and carboxylic acids.

Reduction: Yields amines and other reduced derivatives.

Substitution: Forms substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoroaniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate with structurally related compounds, emphasizing substituent effects, molecular conformation, and bioactivity:

Key Observations:

Substituent Effects: The 4-fluoroanilino group is a common pharmacophore across these compounds, enhancing target interaction via halogen bonding or π-stacking .

Conformational Stability: Intramolecular N–H···O hydrogen bonding in the target compound likely stabilizes its enone system, akin to the pseudo-six-membered ring observed in ’s tetrahydropyridine derivative . In contrast, (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate forms intermolecular hydrogen bonds, leading to distinct crystal packing and solubility profiles .

Synthesis and Purity :

- While synthesis details for the target compound are unavailable, highlights rigorous analytical methods (HPLC, NMR) for related esters, suggesting similar protocols ensure high purity (>95%).

Biological Activity

Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . The compound features a cyano group, a carbonyl group, and a fluorinated aniline moiety, which contribute to its biological activity.

Synthesis Methods

The synthesis typically involves the following steps:

- Condensation Reaction : Ethyl acetoacetate reacts with 4-fluoroaniline in the presence of a base.

- Nucleophilic Substitution : A cyano group is introduced through nucleophilic substitution.

- Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity levels.

This compound exhibits its biological effects through interactions with specific molecular targets. The cyano group acts as an electrophile, while the fluorinated aniline can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Therapeutic Applications

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in tumor growth, showcasing potential as an anticancer agent.

- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : It has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies, particularly in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines. |

| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced markers of inflammation compared to controls. |

| Study 3 | Investigated its role as an enzyme inhibitor, revealing effective modulation of key metabolic enzymes involved in disease pathways. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate | Exhibits anticancer properties; chloro substituent enhances reactivity. | |

| Ethyl 4-cyano-3-oxobutanoate | Simpler structure; lacks aromatic amine functionality affecting bioactivity. |

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-fluoroaniline derivatives and β-keto esters. For example, a modified Hantzsch reaction or nucleophilic substitution under acidic/basic conditions can yield the target compound. Key steps include:

- Reagent Selection : Use of ethyl cyanoacetate for introducing the cyano group.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysis : Lewis acids (e.g., Bi(NO₃)₃) may accelerate the reaction, as seen in analogous syntheses of functionalized tetrahydropyridines .

Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust time/temperature.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted 4-fluoroaniline .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : Peaks for the ethyl ester (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet), conjugated enone (δ ~6.5–7.5 ppm), and NH (δ ~8–10 ppm, broad) confirm the structure.

- HPLC/GC-MS : Used to assess purity (>95% as per similar compounds) and detect impurities from side reactions (e.g., incomplete substitution) .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and NH (~3300 cm⁻¹) provide structural validation.

- Melting Point/Boiling Point : Compare experimental values (e.g., predicted bp ~307°C) with literature to confirm identity .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational structural data for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C=O vs. conjugated enone). For example, in related compounds, the tetrahydro-pyridine ring adopts a distorted boat conformation, with dihedral angles between aromatic rings (~55–80°) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data. Adjust computational models for solvent effects or dispersion forces if deviations exceed 0.05 Å in bond lengths.

- SHELX Refinement : Use SHELXL for high-resolution refinement, particularly to model weak interactions (C–H⋯O/F/Cl) that stabilize the crystal lattice .

Q. How can non-covalent interactions in the crystal structure be analyzed to predict solubility or stability?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interactions (e.g., H-bonding, π-stacking) using CrystalExplorer. For example, weak C–H⋯O/F/Cl interactions contribute to 3D network stability in analogous structures .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular forces. Compounds with extensive H-bonding networks often exhibit higher decomposition temperatures.

- Solubility Prediction : Use Hansen solubility parameters derived from crystal packing (e.g., δD, δP, δH) to identify compatible solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.